REACTION_CXSMILES
|
[CH2:1]([C:8]1[N:13]=[C:12]([C:14](=[NH:17])OC)[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-:18].[NH4+:19]>C(O)C>[ClH:18].[CH2:1]([C:8]1[N:13]=[C:12]([C:14]([NH2:17])=[NH:19])[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
methyl 6-benzyl-2-picoline imidate
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=CC(=N1)C(OC)=N
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)C1=CC=CC(=N1)C(=N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |